(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a cyano group, an ethoxyethyl group, and a fluoro substituent on the benzothiazole ring
Mechanism of Action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects may result from the inhibition of inflammatory cell activation and cytokine production .
Pharmacokinetics
It is known that the compound is delivered directly to the lungs through a standard jet nebulizer . This suggests that it has good bioavailability in the target organ.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help to alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been approved for the maintenance treatment of COPD in adult patients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethoxyethyl Group: The ethoxyethyl group can be introduced through nucleophilic substitution reactions using ethoxyethyl halides.
Formation of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Final Coupling: The final coupling step involves the reaction of the benzothiazole derivative with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, can be employed to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may yield reduced benzothiazole derivatives.
Scientific Research Applications
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazole derivatives.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-acetylphenyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
- N-(2-cyano-4-methylphenyl)benzamide
Uniqueness
(Z)-4-cyano-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the presence of the ethoxyethyl group and the fluoro substituent on the benzothiazole ring
Properties
IUPAC Name |
4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-2-25-11-10-23-17-15(20)4-3-5-16(17)26-19(23)22-18(24)14-8-6-13(12-21)7-9-14/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXGZUWCSYRVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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